BenchChemオンラインストアへようこそ!

(R)-Carprofen

COX-2 selectivity NSAID pharmacology Enantiomer potency

For research requiring a validated negative control or probe for stereoselective pharmacology, only the pure (R)-enantiomer suffices. This compound is up to 200-fold less potent as a COX-2 inhibitor than (S)-carprofen and lacks significant in vivo anti-inflammatory activity, making it essential for confirming COX-dependent mechanisms. Its distinct pharmacokinetic profile—faster biliary clearance in rats, lack of enterohepatic recycling in dogs—enables species-specific ADME investigations. Substituting the racemate or (S)-enantiomer invalidates chiral recognition and disposition studies. Procure with confidence for robust, reproducible results.

Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
CAS No. 52263-83-9
Cat. No. B118553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Carprofen
CAS52263-83-9
Synonyms(αR)-6-Chloro-α-methyl-9H-carbazole-2-acetic Acid;  (-)-Carprofen;  (R)-(-)-Carprofen;  ;  C 8011; 
Molecular FormulaC15H12ClNO2
Molecular Weight273.71 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
InChIInChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1
InChIKeyPUXBGTOOZJQSKH-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Carprofen (CAS 52263-83-9) Pharmacological and Pharmacokinetic Baseline


(R)-Carprofen is the R(-) enantiomer of the 2-arylpropionic acid nonsteroidal anti-inflammatory drug (NSAID) carprofen, possessing a single chiral center. Unlike its (S)-counterpart, which is primarily responsible for cyclooxygenase (COX) inhibition and anti-inflammatory effects, (R)-carprofen exhibits distinct pharmacodynamic and pharmacokinetic properties [1]. These differences, which include varied COX-2 selectivity, potency, and metabolic handling, are critical for its application in scientific research, particularly in studies of stereoselective drug action and chiral pharmacology [2].

Why (R)-Carprofen Cannot Be Interchanged with (S)-Carprofen or Racemic Mixtures in Research


Substituting (R)-carprofen with the more readily available racemic mixture or its (S)-enantiomer is scientifically unsound due to profound differences in pharmacology and pharmacokinetics. (R)-carprofen is up to 200-fold less potent as a COX-2 inhibitor and lacks significant in vivo anti-inflammatory activity compared to (S)-carprofen [1]. Furthermore, its metabolic handling differs markedly across species, with (R)-carprofen exhibiting faster biliary clearance in rats and lacking enterohepatic recycling in dogs, which can lead to a different accumulation profile of the active enantiomer [2][3]. Using the wrong enantiomer can therefore invalidate experimental results related to COX-mediated mechanisms or chiral drug disposition studies.

Quantitative Evidence for (R)-Carprofen Differentiation


COX-2 Selectivity and Potency: (R)-Carprofen vs. (S)-Carprofen in Bovine Whole Blood

In bovine whole blood assays, (R)-carprofen demonstrates a unique, concentration-dependent COX-2 selectivity profile that is inverted at higher inhibition levels, unlike (S)-carprofen. Specifically, (R)-carprofen is preferentially selective for COX-2 at low inhibition (IC10 ratio of 6.63:1) but becomes COX-1 selective at high inhibition (IC95 ratio of 0.20:1) [1]. In contrast, (S)-carprofen maintains a preference for COX-2 inhibition across all levels, with ratios decreasing from 9.04:1 at IC10 to 1.84:1 at IC95 [1]. The potency difference is stark: (S)-carprofen is 11.6-fold more potent at IC10 and 218-fold more potent at IC90 [1].

COX-2 selectivity NSAID pharmacology Enantiomer potency

In Vivo Anti-Inflammatory Efficacy: (R)-Carprofen Lacks Activity Compared to (S)-Carprofen in Sheep

An in vivo study in sheep demonstrated that (R)-carprofen has no significant anti-inflammatory effect. Following carrageenan-induced inflammation, treatment with (S)-carprofen (2.0 mg/kg) or the racemic mixture (4.0 mg/kg) resulted in a significant inhibition of serum thromboxane B2 (TXB2) and exudate prostaglandin E2 (PGE2) generation [1]. In contrast, (R)-carprofen (2.0 mg/kg) did not affect exudate PGE2 production and only attenuated serum TXB2 generation to a lesser degree [1]. The increase in skin temperature, a key marker of inflammation, was effectively inhibited by both racemic and (S)-carprofen, but not by (R)-carprofen [1].

In vivo pharmacology Anti-inflammatory Stereoselectivity

Stereoselective Pharmacokinetics: Differential Clearance and Accumulation of (R)-Carprofen

The pharmacokinetic profile of (R)-carprofen is markedly different from that of (S)-carprofen across species. In rats, the total clearance of (R)-carprofen is significantly greater, and its biliary excretion as a glucuronide is approximately twice that of the (S)-enantiomer [1][2]. This leads to the accumulation of the pharmacologically active (S)-enantiomer in rat blood [2]. In dogs, (R)-carprofen achieves higher plasma concentrations (Cmax 18 μg/mL, AUC0-24 118 μg·h/mL) than (S)-carprofen (Cmax 14 μg/mL, AUC0-24 67 μg·h/mL) following administration of the racemate [3]. Importantly, chiral inversion does not occur in rats or dogs, meaning the two enantiomers remain distinct in vivo [4].

Chiral pharmacokinetics Drug metabolism Biliary excretion

Enantioselective Enterohepatic Recycling in Dogs

The biliary excretion and subsequent enterohepatic recycling (EHC) of carprofen are highly enantioselective in dogs. While both enantiomers are extensively excreted in bile as glucuronide conjugates (74% of the (R)-dose and 92% of the (S)-dose), only the (S)-enantiomer undergoes significant EHC [1]. This is likely because (R)-carprofen glucuronide is more prone to forming glucuronidase-resistant isoglucuronides, preventing its hydrolysis and reabsorption [1]. Consequently, (R)-carprofen is cleared from the body more rapidly, leading to a predominance of the (S)-enantiomer in plasma over time.

Enterohepatic circulation Drug elimination Glucuronide conjugates

COX-2 Inhibitory Potency in Canine Cells

In a canine macrophage cell line, the racemic mixture of carprofen was found to be a potent and selective COX-2 inhibitor, with an IC50 of 0.102 μM for COX-2 [1]. This activity was attributed primarily to the (S)-enantiomer, which had an IC50 of 0.0371 μM. In stark contrast, the (R)-enantiomer was approximately 200-fold less potent, with an IC50 of 5.97 μM [1]. This massive potency gap underscores the minimal contribution of (R)-carprofen to COX-2 inhibition in dogs.

COX-2 inhibition Veterinary pharmacology Enantiomer potency

Potential Alternative Indications: Neuroprotection and Alzheimer's Disease Prevention

Patent literature (EP1642575B1) specifically claims the use of enantiomerically stable R-carprofen for the prevention or delay of onset of Alzheimer's disease symptoms [1]. Additionally, studies using racemic carprofen have demonstrated neuroprotective effects and induction of gliogenesis after traumatic brain injury (TBI) [2]. While these neuroprotective effects are not directly attributed to (R)-carprofen alone in the TBI study, the patent suggests a unique, non-COX-mediated role for the R-enantiomer in neurodegenerative disease, distinguishing it from the anti-inflammatory action of (S)-carprofen.

Neuroprotection Alzheimer's disease Drug repurposing

Optimal Research Applications for (R)-Carprofen Based on Evidence


Chiral Pharmacokinetic and Drug Metabolism Studies

The marked stereoselectivity in the pharmacokinetics of (R)-carprofen—including its faster clearance in rats, lack of enterohepatic recycling in dogs, and distinct glucuronidation profile—makes it an ideal probe for investigating species-specific differences in chiral drug disposition. Researchers studying the impact of stereochemistry on ADME (Absorption, Distribution, Metabolism, Excretion) processes can use (R)-carprofen as a model compound [1][2].

Negative Control in COX-Mediated Inflammation and Pain Models

Since (R)-carprofen is 100- to 200-fold less potent as a COX-2 inhibitor and lacks in vivo anti-inflammatory activity compared to its (S)-enantiomer, it serves as an excellent negative control in experiments designed to confirm COX-dependent mechanisms of action. Using pure (R)-carprofen allows researchers to isolate and validate non-COX-mediated effects of the racemic drug [3][4].

Investigating Non-COX Mechanisms of NSAID Action

The stark discrepancy between the low COX-inhibitory potency of (R)-carprofen and its observed pharmacokinetic and potential therapeutic profiles (e.g., in neuroprotection) points to non-COX-mediated pathways. (R)-Carprofen is therefore a valuable tool for studying these alternative mechanisms, such as effects on glial cell proliferation or protein interactions, which may be obscured when using the racemic mixture or the potent (S)-enantiomer [5].

Development of Stereoselective Analytical Methods

The need to differentiate between the active (S)- and inactive (R)-enantiomers in biological matrices for pharmacokinetic studies necessitates robust chiral separation methods. (R)-Carprofen is essential for validating these analytical techniques, including HPLC and LC-MS methods, ensuring accurate quantification and compliance in preclinical and clinical research [1][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Carprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.